1-(3-Chlorophenyl)-2-(pyridin-3-YL)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-2-(pyridin-3-YL)ethane-1,2-dione is an organic compound that features both a chlorinated phenyl ring and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-2-(pyridin-3-YL)ethane-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 3-pyridinecarboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-2-(pyridin-3-YL)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Used in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-(pyridin-3-YL)ethane-1,2-dione depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactions: Acts as a reactant or intermediate in various chemical processes, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-2-(pyridin-2-YL)ethane-1,2-dione: Similar structure but with the pyridine ring in a different position.
1-(4-Chlorophenyl)-2-(pyridin-3-YL)ethane-1,2-dione: Similar structure but with the chlorine atom in a different position.
Uniqueness
1-(3-Chlorophenyl)-2-(pyridin-3-YL)ethane-1,2-dione is unique due to the specific positioning of the chlorophenyl and pyridine rings, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C13H8ClNO2 |
---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-pyridin-3-ylethane-1,2-dione |
InChI |
InChI=1S/C13H8ClNO2/c14-11-5-1-3-9(7-11)12(16)13(17)10-4-2-6-15-8-10/h1-8H |
InChI Key |
MGIQQNDNVXQPOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.